molecular formula C13H16N2O3 B2864884 2-Methyl-1-(2-nitrobenzoyl)piperidine CAS No. 345990-16-1

2-Methyl-1-(2-nitrobenzoyl)piperidine

Cat. No. B2864884
CAS RN: 345990-16-1
M. Wt: 248.282
InChI Key: AZLFNGNCDBEDKJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-(2-nitrobenzoyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Piperidine Derivatives

2-Methyl-1-(2-nitrobenzoyl)piperidine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for the development of new drugs .

Pharmacological Applications

In pharmacology, 2-Methyl-1-(2-nitrobenzoyl)piperidine derivatives have been explored for their potential as therapeutic agents. They are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This broad spectrum of activity makes them a significant focus of drug discovery research.

Organic Synthesis

This compound plays a role in organic synthesis, particularly in the construction of complex molecules. It can be used in multicomponent reactions, cyclization, and annulation processes, which are fundamental steps in the synthesis of many organic compounds . Its versatility in chemical reactions makes it a valuable tool for chemists.

Medicinal Chemistry

In medicinal chemistry, 2-Methyl-1-(2-nitrobenzoyl)piperidine is used as a building block for the design of drugs. It contributes to the structure-activity relationship (SAR) studies by providing a scaffold that can be modified to enhance biological activity or reduce toxicity . Its role in the design of dual inhibitors for resistant cancer types is an example of its application in this field .

Drug Design

The compound’s derivatives are instrumental in drug design, particularly in the development of novel biologically active compounds. They serve as key intermediates in the synthesis of drugs with improved efficacy and safety profiles . Researchers utilize this compound to create new molecules that can interact with biological targets more effectively.

Biotechnology Research

In biotechnology research, 2-Methyl-1-(2-nitrobenzoyl)piperidine and its derivatives are studied for their biological activities. They are investigated for their potential in enhancing biotechnological processes, such as the production of bioactive compounds or as bio-enhancers to improve the bioavailability and effectiveness of other drugs .

Future Directions

Piperidine derivatives continue to be a focus of research due to their significant role in the pharmaceutical industry . The development of new synthesis methods and the discovery of new therapeutic applications are areas of ongoing research .

properties

IUPAC Name

(2-methylpiperidin-1-yl)-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-6-4-5-9-14(10)13(16)11-7-2-3-8-12(11)15(17)18/h2-3,7-8,10H,4-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLFNGNCDBEDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(2-nitrobenzoyl)piperidine

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